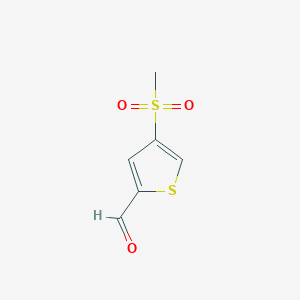

4-Methylsulfonylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWQHARDBXULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Thiophene Derivatives in Organic and Medicinal Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a privileged scaffold in the fields of organic and medicinal chemistry. nih.govnih.gov Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, often substituting the phenyl ring in biologically active molecules to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov This substitution can lead to enhanced therapeutic efficacy, improved metabolic stability, and reduced toxicity.

The versatility of the thiophene nucleus is evident in the wide array of FDA-approved drugs that incorporate this moiety. nih.gov These pharmaceuticals span a broad spectrum of therapeutic areas, including anti-inflammatory agents like Suprofen and Tiaprofenic acid, anticancer drugs such as Raltitrexed, and antipsychotics like Olanzapine. nih.gov The biological activity of thiophene derivatives is diverse, with research demonstrating their potential as antimicrobial, anticonvulsant, and antioxidant agents. orientjchem.org The continued interest in thiophene-based compounds underscores their established importance and future potential in the development of novel therapeutics. nih.gov

The chemical reactivity of the thiophene ring allows for facile functionalization at various positions, enabling the synthesis of diverse libraries of compounds for biological screening. rasayanjournal.co.in The sulfur atom in the ring can influence the electronic properties of the molecule and participate in interactions with biological targets. researchgate.net This combination of biological activity and synthetic accessibility has solidified the position of thiophene derivatives as a key building block in modern drug discovery and organic synthesis.

Overview of Sulfonylated Thiophenes As Key Heterocyclic Scaffolds

The introduction of a sulfonyl group onto the thiophene (B33073) ring gives rise to sulfonylated thiophenes, a class of compounds with significant utility in medicinal chemistry. The sulfone and sulfonamide functional groups are prevalent in a number of marketed drugs and are known to impart favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds with biological targets. nih.gov

Sulfonylated thiophenes have been investigated for a range of biological activities. For instance, thiophene sulfonamide derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which can significantly alter the electronic and steric properties of the thiophene ring, thereby influencing its reactivity and biological interactions. researchgate.net

The synthesis of sulfonylated thiophenes can be achieved through various methods, including the direct sulfonylation of the thiophene ring or the oxidation of the corresponding thioether. researchgate.net The versatility in synthetic approaches allows for the preparation of a wide range of sulfonylated thiophene derivatives with diverse substitution patterns, further expanding their potential applications in drug discovery and materials science.

Structural Emplacement and Research Relevance of 4 Methylsulfonylthiophene 2 Carbaldehyde

Strategies for Thiophene Ring Construction

The formation of the thiophene ring is the foundational step in the synthesis. Various cyclization strategies have been developed to create this versatile heterocyclic scaffold from acyclic precursors.

The Gewald reaction stands as a prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can serve as versatile precursors for more complex thiophene derivatives. wikipedia.orgscispace.comarkat-usa.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction is enhanced by the availability of starting materials and the generally mild reaction conditions. scispace.com Modifications such as using microwave irradiation have been shown to improve reaction times and yields. wikipedia.org

Table 1: Key Features of the Gewald Reaction

| Feature | Description |

|---|---|

| Reactants | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur |

| Catalyst | Base (e.g., secondary amines like piperidine or triethylamine) arkat-usa.orgresearchgate.net |

| Product | Polysubstituted 2-aminothiophene wikipedia.org |

| Initial Step | Knoevenagel Condensation wikipedia.org |

| Key Transformation | Sulfur addition and intramolecular cyclization arkat-usa.org |

Base-mediated or base-promoted cyclizations provide another powerful avenue for constructing the thiophene ring. These methods often involve the intramolecular cyclization of appropriately functionalized linear precursors. nih.gov For instance, the Fiesselmann Thiophene Synthesis utilizes consecutive base-catalyzed 1,4-conjugate additions to form a thioacetal, which then undergoes an intramolecular Dieckmann condensation to form the thiophene ring.

Another notable base-promoted strategy involves the thioannulation of Morita-Baylis-Hillman acetates derived from acetylenic aldehydes. organic-chemistry.org Using potassium thioacetate, this metal-free method proceeds through a tandem allylic substitution and a 5-exo-dig-thiocycloisomerization to yield substituted thiophenes. organic-chemistry.org Similarly, metal-free cyclization of 4-en-1-yn-3-yl acetates can be achieved through a sequence involving a base-promoted deacylation to form a thiolate intermediate, which then undergoes a 5-exo-dig cyclization to furnish the thiophene product. nih.gov

Stereoselective Introduction of the Methylsulfonyl Moiety

Once the thiophene ring is formed, the next critical step is the introduction of the methylsulfonyl group (–SO₂CH₃) at the C4 position. This can be accomplished through direct sulfonylation of a pre-existing thiophene ring or by oxidizing a corresponding thioether analog.

Direct C-H sulfonylation offers an atom-economical approach to installing the sulfonyl group. While challenging, recent advances have enabled such transformations. For example, copper-mediated C-H sulfonylation has been demonstrated on fused thiophene systems like benzo[b]thiophene. acs.orgacs.org This method utilizes a transient directing group strategy to achieve high regioselectivity, allowing for the introduction of a sulfonyl group at a specific position. acs.org In these reactions, a directing group on the thiophene precursor coordinates to the copper catalyst, guiding the sulfonylation reagent (like a sodium sulfinate) to the desired C-H bond. acs.org Although demonstrated on a benzo[b]thiophene, this strategy highlights the potential for direct, regioselective sulfonylation of thiophene rings. The inherent reactivity of the thiophene ring towards electrophilic substitution, such as sulfonation, is well-established and forms the basis for these more advanced functionalization methods. wikipedia.org

A more common and often more straightforward method for introducing a sulfonyl group is through the oxidation of a corresponding thioether (sulfide) precursor. This two-step process involves first creating a methylthio-substituted thiophene (a thioether), followed by its oxidation.

The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. acs.org This process typically proceeds in a stepwise manner, first oxidizing the thioether to a sulfoxide intermediate, which is then further oxidized to the sulfone. nih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. researchgate.netacsgcipr.org The reaction is often catalyzed by metal complexes, such as those containing titanium or rhenium, to enhance the rate and efficiency of the oxidation. nih.govresearchgate.net For instance, methyltrioxorhenium(VII) has been shown to effectively catalyze the complete oxidation of thiophene derivatives to their corresponding sulfones using hydrogen peroxide. nih.gov Careful control of stoichiometry and reaction conditions is necessary to ensure complete oxidation to the sulfone and avoid stopping at the intermediate sulfoxide stage. acsgcipr.org

Table 2: Common Oxidants for Thioether to Sulfone Conversion

| Oxidizing Agent | Catalyst/Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Ti-containing zeolites, Methyltrioxorhenium(VII) nih.govresearchgate.net | Green oxidant, often requires catalysis for efficient conversion. researchgate.netacsgcipr.org |

| Peroxy acids (e.g., m-CPBA) | Stoichiometric | Highly effective but produces stoichiometric waste. |

| High-valent metal reagents | Stoichiometric (e.g., Cr, Mn) | Historically used, now largely replaced by greener alternatives. acsgcipr.org |

Regioselective Formylation Reactions for Aldehyde Functionalization

The final step in synthesizing this compound is the regioselective introduction of the aldehyde (formyl) group at the C2 position. The position of formylation is critical and is directed by the activating and directing effects of the existing substituents on the thiophene ring.

Electrophilic formylation reactions are commonly used for this purpose. The Vilsmeier-Haack reaction is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic rings, including thiophenes. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent. researchgate.net

The regioselectivity of the Vilsmeier formylation on a substituted thiophene is influenced by both electronic and steric factors. researchgate.net For a 3-substituted thiophene, formylation can occur at either the C2 or C5 position. The choice of the Vilsmeier reagent can be tuned to favor one isomer over the other; smaller reagents tend to favor formylation at the more sterically accessible C5 position, while larger, planar aromatic Vilsmeier reagents can enhance selectivity for the C2 position. researchgate.net Another strategy to achieve regiocontrol is through metalation (e.g., lithiation with butyllithium) at the desired position, followed by quenching the resulting organometallic species with a formylating agent like DMF. researchgate.netbeilstein-journals.orgbeilstein-journals.org This lithiation-formylation sequence provides a powerful tool for introducing the aldehyde group with high precision. researchgate.net

Convergent and Linear Multi-Step Synthesis Pathways

The construction of complex molecules like substituted thiophene-2-carbaldehydes can be approached through two primary strategies: linear and convergent synthesis. A linear synthesis involves a sequential process where reactions are performed one after another on a starting substrate. In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. Convergent routes are often more efficient for multi-step syntheses. whiterose.ac.uk

Classic methods for forming the thiophene ring itself, which can be part of a larger linear or convergent strategy, include the Paal-Knorr, Hinsberg, and Fiesselmann syntheses. rsc.org

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) to form the thiophene ring. pharmaguideline.comrsc.org

Hinsberg Synthesis : This pathway involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. rsc.org

Gewald Aminothiophene Synthesis : A versatile method for producing 2-aminothiophenes, the Gewald reaction is a one-pot, multi-component reaction that starts with an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base. pharmaguideline.comrsc.orgnih.gov This approach is highly valued for its efficiency and ability to generate polysubstituted thiophenes.

These foundational ring-forming reactions can be integrated into longer sequences to achieve a target molecule like this compound. For instance, a linear sequence might involve constructing a substituted thiophene ring first, followed by sequential modifications at the 2- and 4-positions to introduce the carbaldehyde and methylsulfonyl groups, respectively. A convergent approach might involve synthesizing a 4-methylsulfonylthiophene fragment and a separate precursor for the 2-carbaldehyde group, followed by their coupling.

| Classic Thiophene Synthesis | Reactants | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Phosphorus pentasulfide | Forms substituted thiophenes from acyclic precursors. pharmaguideline.comrsc.org |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiglycolate | Condensation reaction to build the thiophene ring. rsc.org |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Multi-component reaction leading to 2-aminothiophenes. pharmaguideline.comrsc.org |

Contemporary Synthetic Enhancements

Modern organic synthesis has introduced powerful techniques that enhance the efficiency, selectivity, and scope of preparing complex thiophene architectures. These include the strategic use of organometallic reagents, transition-metal catalysis, and energy-assisted protocols.

Organolithium reagents are highly reactive organometallic compounds containing a carbon-lithium (C-Li) bond. wikipedia.org Due to the high polarity of this bond, the carbon atom is strongly nucleophilic and basic, making these reagents powerful tools for C-C bond formation and deprotonation. wikipedia.orglibretexts.org

In thiophene chemistry, organolithium reagents like n-butyllithium (n-BuLi) are frequently used for metalation, which is the deprotonation of the thiophene ring. organicchemistrydata.org The protons at the C2 and C5 positions of thiophene are the most acidic and can be selectively removed. This generates a thienyllithium intermediate, which can then react with various electrophiles to introduce a wide range of functional groups. organicchemistrydata.org For example, reaction of a lithiated thiophene with an amide like N,N-dimethylformamide (DMF) is a standard method for introducing an aldehyde group to form a thiophene-carbaldehyde. masterorganicchemistry.com

Another key application is the lithium-halogen exchange reaction. A halogenated thiophene (e.g., a bromothiophene) can be treated with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperatures to rapidly exchange the halogen atom for a lithium atom. organicchemistrydata.orgresearchgate.net This provides a regiochemically precise way to generate a thienyllithium species that might not be accessible through direct deprotonation. This lithiated intermediate can then be quenched with an appropriate electrophile to install the desired functional group.

| Organolithium Reaction | Substrate | Reagent | Intermediate | Application |

| Metalation (Deprotonation) | Thiophene | n-Butyllithium | 2-Thienyllithium | Introduction of functional groups at the most acidic position. organicchemistrydata.org |

| Lithium-Halogen Exchange | Bromothiophene | n-Butyllithium | Thienyllithium | Regiospecific formation of a lithiated intermediate for further reaction. organicchemistrydata.orgresearchgate.net |

| Nucleophilic Addition | Aldehyde or Ketone | Organolithium | Alkoxide | Formation of secondary or tertiary alcohols. libretexts.orgmasterorganicchemistry.com |

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grthermofisher.com These reactions, primarily utilizing palladium, nickel, or copper catalysts, allow for the precise and efficient connection of different molecular fragments, making them indispensable for the diversification of heterocyclic cores like thiophene. eie.grspringernature.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to synthesize aryl-substituted thiophenes. For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids or esters to produce a library of 4-arylthiophene-2-carbaldehydes. nih.gov These reactions exhibit excellent functional group tolerance, allowing for the synthesis of complex molecules. nih.gov

Other important cross-coupling reactions for thiophene diversification include:

Heck Reaction : Couples an unsaturated halide with an alkene.

Sonogashira Coupling : Joins a terminal alkyne with an aryl or vinyl halide. thermofisher.com

Stille Coupling : Utilizes organostannane compounds.

Negishi Coupling : Employs organozinc reagents. thermofisher.com

These methods provide robust pathways to introduce diverse substituents onto the thiophene scaffold, enabling the synthesis of a vast array of derivatives for various applications. researchgate.net

| Coupling Reaction | Catalyst (Typical) | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki-Miyaura | Palladium (Pd) | Organoboron Compound | Organic Halide | C(sp²) - C(sp²) |

| Heck | Palladium (Pd) | Alkene | Organic Halide | C(sp²) - C(sp²) |

| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | Organic Halide | C(sp) - C(sp²) |

| Stille | Palladium (Pd) | Organostannane | Organic Halide | C(sp²) - C(sp²) |

To meet the demands for faster and more efficient chemical synthesis, modern protocols such as solid-phase synthesis and microwave-assisted reactions have been developed.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to just minutes, while also increasing product yields and purity. researchgate.netmdpi.com The synthesis of various thiophene derivatives has been shown to benefit significantly from microwave heating. For example, the palladium-catalyzed C-H acylation of thiophenes with aldehydes is much more efficient under microwave conditions compared to conventional heating, shortening reaction times from hours to 15-30 minutes. rsc.org Similarly, the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters to form 5-arylthiophene-2-carboxylates is completed in just 5 minutes under microwave irradiation, whereas conventional heating requires 2-3 hours. researchgate.net Suzuki couplings for preparing thiophene oligomers have also been accelerated using solvent-free, microwave-assisted conditions. researchgate.net

Solid-phase synthesis involves attaching a substrate to a solid support (like a polymer resin), performing a series of reactions on it, and then cleaving the final product from the support. While not as widely reported for simple thiophenes, this methodology is a cornerstone of combinatorial chemistry and allows for the rapid synthesis of large libraries of compounds by simplifying the purification process; unreacted reagents and byproducts are simply washed away from the resin-bound product.

These contemporary enhancements provide powerful tools for the rapid, efficient, and often more environmentally friendly synthesis of this compound and its congeners. acs.org

Reactivity Profile of the Carbaldehyde Functionality

The carbaldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This inherent electrophilicity is the primary driver of its reactivity.

This reactivity extends to condensation reactions, which are fundamental in carbon-carbon bond formation. For instance, thiophene-2-carbaldehyde (B41791) and its derivatives are known to participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as guaiazulene, in the presence of a base. researchgate.net These reactions proceed through an initial nucleophilic addition followed by a dehydration step to yield a more conjugated system.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Intermediate | Product Type |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Tetrahedral Alkoxide | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | Tetrahedral Alkoxide | Cyanohydrin |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Betaine/Oxaphosphetane | Alkene |

This table represents general reactivity patterns for aromatic aldehydes and is applicable to the target compound.

The aldehyde functionality exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of thiophenes can lead to the formation of thiophene 1-oxides or 1,1-dioxides. researchgate.net However, selective oxidation of the aldehyde group in this compound to the corresponding carboxylic acid (4-methylsulfonylthiophene-2-carboxylic acid) can be achieved using standard oxidizing agents for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to avoid oxidation of the thiophene ring itself.

Reduction: The carbaldehyde group is readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in an irreversible nucleophilic addition reaction. masterorganicchemistry.com For example, the Birch reduction of thiophene-2-carboxylic acid has been shown to yield 2,5-dihydrothiophene-2-carboxylic acid as the major product. researchgate.net

Reaction Patterns of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it generally more reactive than benzene (B151609) towards electrophilic attack. nih.govnumberanalytics.com However, the substituents on the ring in this compound profoundly modify this intrinsic reactivity.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the π-system of the aromatic ring to form a cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. total-synthesis.commasterorganicchemistry.com Thiophene is typically more reactive than benzene in these reactions. numberanalytics.com

However, in this compound, both the formyl (-CHO) and methylsulfonyl (-SO₂CH₃) groups are strongly electron-withdrawing. These groups deactivate the thiophene ring towards electrophilic attack by reducing its electron density, making EAS reactions significantly more difficult compared to unsubstituted thiophene. Both groups are meta-directing in benzene systems, but in the five-membered thiophene ring, they direct incoming electrophiles to the C5 position, which is the only available position on the ring.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence (on Thiophene Ring) |

|---|---|---|---|

| -CHO (Formyl) | Electron-withdrawing (deactivating) | Decreased | Directs to C5 |

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism. nih.govnih.gov A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The leaving group is then expelled in the second step, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as nitro or sulfonyl groups, is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring for SNAr. nih.govyoutube.com In this compound, both the methylsulfonyl and carbaldehyde groups strongly withdraw electron density, making the thiophene ring highly susceptible to SNAr, provided a suitable leaving group is present at one of the ring positions (e.g., a halogen).

Modulatory Influence of the Methylsulfonyl Group on Reactivity

Deactivation in EAS: By withdrawing electron density from the thiophene ring, the methylsulfonyl group significantly reduces the ring's nucleophilicity. This deactivating effect makes electrophilic aromatic substitution reactions challenging. researchgate.net

Activation in SNAr: Conversely, this electron-withdrawing capability is essential for activating the ring towards nucleophilic aromatic substitution. nih.gov It stabilizes the anionic Meisenheimer intermediate formed during the reaction, lowering the activation energy for the nucleophilic attack. The reactivity enhancement follows the order S < SO < SO₂. researchgate.net

Enhancement of Aldehyde Electrophilicity: The methylsulfonyl group's inductive and resonance effects withdraw electron density from the entire molecule, including the carbaldehyde group. This withdrawal increases the partial positive charge on the carbonyl carbon, making it even more electrophilic and thus more reactive towards nucleophiles compared to an unsubstituted thiophene-2-carbaldehyde.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound relies on a combination of kinetic and spectroscopic methodologies. While specific studies on this particular compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from research on analogous thiophene derivatives. These studies provide a framework for understanding the reactivity of the aldehyde functional group as influenced by the electron-withdrawing methylsulfonyl substituent on the thiophene ring.

Kinetic studies are instrumental in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This information is crucial for formulating a rate law, which in turn provides evidence for the proposed reaction mechanism. For instance, in reactions involving nucleophilic addition to the carbonyl group of this compound, kinetic data can help to distinguish between different possible pathways.

A hypothetical kinetic study for the reaction of this compound with a nucleophile, such as pyrrolidine (B122466), could be designed to monitor the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy. The data obtained could then be used to determine the order of the reaction with respect to each reactant. A theoretical study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes (where X can be SO2CH3) with pyrrolidine suggests that such reactions proceed through a stepwise pathway. nih.gov

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

This table presents hypothetical data for illustrative purposes.

Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for identifying reactants, products, and any stable intermediates, thereby providing structural evidence for the proposed mechanism.

¹H NMR Spectroscopy is a powerful tool for monitoring the progress of a reaction. For this compound, the aldehyde proton would have a characteristic chemical shift in the downfield region (around 9.8-10 ppm). Upon reaction, the disappearance of this signal and the appearance of new signals corresponding to the product can be tracked over time. For example, in a nucleophilic addition reaction, the aldehyde proton signal would be replaced by a signal for a new proton on the same carbon, likely at a more upfield chemical shift. Spectroscopic data for various 4-arylthiophene-2-carbaldehydes show the aldehyde proton signal appearing around 9.9-10.0 ppm. nih.gov

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of this compound would have a characteristic resonance in the range of 180-200 ppm. The disappearance of this signal and the appearance of a new signal for the corresponding carbon in the product (e.g., an alcohol carbon in the range of 60-80 ppm after reduction) would confirm the transformation of the carbonyl group.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. The strong carbonyl (C=O) stretching vibration of the aldehyde group in this compound would be expected in the region of 1660-1700 cm⁻¹. The IR spectrum of thiophene-2-carbaldehyde shows a strong C=O stretch at 1665 cm⁻¹. researchgate.net The disappearance of this band and the appearance of new bands, for instance, a broad O-H stretching band around 3200-3600 cm⁻¹ in the case of a reduction to an alcohol, would provide clear evidence of the reaction at the carbonyl group.

Table 2: Characteristic Spectroscopic Data for Mechanistic Analysis

| Technique | Functional Group | Reactant (this compound) | Product (e.g., Alcohol derivative) |

| ¹H NMR | Aldehyde CH | ~9.8-10 ppm | Absent |

| Carbinol CH | Absent | ~4.5-5.5 ppm | |

| ¹³C NMR | Carbonyl C | ~180-200 ppm | Absent |

| Carbinol C | Absent | ~60-80 ppm | |

| IR | C=O stretch | ~1660-1700 cm⁻¹ | Absent |

| O-H stretch | Absent | ~3200-3600 cm⁻¹ (broad) |

This table presents expected spectroscopic shifts based on known data for similar compounds and is for illustrative purposes.

By combining the kinetic data with the structural information obtained from spectroscopic methods, a detailed reaction mechanism for transformations involving this compound can be confidently elucidated.

Derivative Chemistry and Scaffold Functionalization of 4 Methylsulfonylthiophene 2 Carbaldehyde

Synthesis of Carbaldehyde Derivatives (e.g., Imines, Oximes, Hydrazones, Acetals)

The carbaldehyde group at the C2 position of the thiophene (B33073) ring is a primary site for a variety of classical condensation reactions. These transformations are fundamental in organic synthesis for installing new carbon-nitrogen and carbon-oxygen bonds, thereby enabling the creation of diverse molecular libraries.

Imines (Schiff Bases): The reaction of 4-Methylsulfonylthiophene-2-carbaldehyde with primary amines, typically under acid catalysis, yields imine derivatives. chemrxiv.orgresearchgate.net This condensation reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. researchgate.net The reaction is generally efficient and can be performed with a wide range of aliphatic and aromatic amines to produce a variety of substituted imines.

Oximes: Condensation with hydroxylamine (B1172632) hydrochloride in the presence of a mild base affords the corresponding oxime. nih.govmdpi.com This reaction is a reliable method for converting aldehydes into oximes, which are valuable synthetic intermediates and can exist as E/Z isomers. mdpi.comresearchgate.net Various catalysts and conditions, including amino acids or oxalic acid, can be employed to facilitate this transformation under green conditions. mdpi.comresearchgate.net

Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or sulfonylhydrazides) leads to the formation of hydrazones. ekb.egnih.govnih.gov These reactions are typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. ekb.egnih.gov Sulfonyl hydrazones, in particular, are a notable class of derivatives accessible through this route. ekb.eg

Acetals: Protection of the carbaldehyde group can be achieved through the formation of acetals. This is typically accomplished by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product. This transformation is crucial for synthetic strategies where the aldehyde functionality needs to be masked during subsequent reaction steps.

The following table summarizes these general transformations applicable to this compound.

| Derivative | Reagent(s) | Typical Conditions | Product Functional Group |

| Imine | Primary Amine (R-NH₂) | Acid catalyst, dehydrating conditions | C=N-R |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Mild base (e.g., piperidine, NaOAc) | C=N-OH |

| Hydrazone | Hydrazine derivative (R-NHNH₂) | Acid catalyst, ethanol | C=N-NH-R |

| Acetal | Alcohol/Diol (R-OH) | Acid catalyst, water removal | C(OR)₂ |

Modifications and Transformations Involving the Sulfonyl Group (e.g., Sulfonamides, Sulfonate Esters)

The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiophene ring. While direct conversion of the methylsulfonyl group itself into other sulfonyl derivatives like sulfonamides is challenging, its powerful activating effect is key to modifying the thiophene scaffold.

The primary transformation enabled by the sulfonyl group is the activation of the thiophene ring toward nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net In this mechanism, the electron-withdrawing nature of the SO₂CH₃ group stabilizes the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack on the ring. nih.govnih.gov This allows for the displacement of a suitable leaving group at a position ortho or para to the sulfonyl group.

A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes (where X can be SO₂CH₃) with pyrrolidine (B122466) demonstrated that the reaction proceeds via a stepwise pathway. nih.govresearchgate.net The nucleophile (pyrrolidine) first adds to the carbon atom bearing the leaving group, followed by the elimination of the leaving group, a process that can be catalyzed by excess nucleophile. nih.gov This principle suggests that if this compound were to bear a leaving group (e.g., a halogen) at the C3 or C5 position, it would be susceptible to substitution by various nucleophiles, including amines, alkoxides, and thiolates, providing a pathway to diverse sulfonamide-like structures or other derivatives through C-N, C-O, or C-S bond formation. chemrxiv.orgnih.gov

Functionalization and Diversification of the Thiophene Nucleus

Halogenation and Subsequent Cross-Coupling Reactions

Further diversification of the this compound scaffold can be achieved by functionalizing the available positions on the thiophene ring, primarily C3 and C5. A common and powerful strategy involves initial halogenation followed by transition-metal-catalyzed cross-coupling reactions.

While direct halogenation of this compound is not explicitly detailed in the provided sources, thiophene rings are readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halo-substituted thiophene is a versatile intermediate for C-C, C-N, and C-O bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose. nih.govmdpi.com For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters has been successfully used to synthesize a range of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.govmdpi.com This reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. nih.govmdpi.com A similar approach could be applied to a halogenated derivative of this compound to introduce diverse aryl or heteroaryl substituents.

Representative Suzuki-Miyaura Coupling Conditions

| Component | Example | Role |

| Substrate | 4-Bromo-thiophene-2-carbaldehyde | Electrophile |

| Coupling Partner | Arylboronic acid/ester | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | Catalyzes C-C bond formation |

| Base | K₃PO₄, K₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane | Reaction Medium |

Introduction of Various Substituents at Unfunctionalized Positions

As discussed in section 4.2, the strong electron-withdrawing methylsulfonyl group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This provides a direct method for introducing substituents at positions activated by the sulfonyl group, assuming a leaving group is present. Computational studies confirm that substituents like -SO₂CH₃ significantly lower the activation energy for nucleophilic attack on the thiophene ring. nih.govresearchgate.net Therefore, a halo-substituted this compound could react with a variety of nucleophiles to afford highly functionalized derivatives.

Construction of Polyheterocyclic Systems Incorporating the 4-Methylsulfonylthiophene Core

The this compound scaffold is an excellent starting point for the synthesis of fused polyheterocyclic systems. The carbaldehyde group can participate in a variety of annulation reactions, where it reacts with a bifunctional reagent to build a new ring onto the thiophene core.

Several classical named reactions can be envisioned for this purpose. For example, in a Friedländer annulation , the aldehyde could condense with a 2-aminoaryl ketone to construct a fused quinoline (B57606) ring system. Similarly, the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, could be adapted to build a new, substituted aminothiophene ring fused to the original scaffold.

Furthermore, intramolecular cyclization strategies can be employed. mdpi.comresearchgate.net A synthetic sequence could involve first introducing a substituent onto the thiophene ring (e.g., via SNAr or cross-coupling as described above) that contains a nucleophilic site. Subsequent reaction of this nucleophilic site with the carbaldehyde group would lead to cyclization and the formation of a fused bicyclic or polycyclic system. For instance, the reaction of a 4-chloro derivative with anthranilic acid could lead to a substitution product that, upon dehydrative cyclization, forms a pyrimido-quinazoline derivative. researchgate.net These strategies highlight the potential of this compound as a key precursor for complex heterocyclic molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A complete NMR analysis of 4-Methylsulfonylthiophene-2-carbaldehyde would provide detailed information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two protons on the thiophene (B33073) ring, and the protons of the methylsulfonyl group. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the thiophene ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the thiophene ring, and the methyl carbon of the sulfonyl group.

Despite a thorough search of available scientific literature and databases, detailed experimental ¹H, ¹³C, and 2D NMR spectroscopic data for this compound were not found.

High-Resolution Mass Spectrometric Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of this compound. This technique would also provide information about the compound's fragmentation patterns, which can offer further structural insights.

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde, the S=O stretching vibrations of the sulfonyl group, and various C-H and C-S stretching and bending modes of the thiophene ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum would indicate the wavelengths of maximum absorption (λmax), which are related to the conjugated π-system of the thiophene ring and the aldehyde group.

A search for experimental IR, Raman, and UV-Vis spectra specific to this compound did not yield any publicly available data.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. Key data obtained would include the crystal system, space group, and unit cell dimensions.

There are no published reports of a single-crystal X-ray diffraction study for this compound found in the searched literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 4-Methylsulfonylthiophene-2-carbaldehyde. These calculations reveal how the interplay between the electron-donating thiophene (B33073) ring and the strongly electron-withdrawing sulfonyl and carbaldehyde groups dictates the molecule's reactivity.

The electronic structure is significantly influenced by the substituents on the thiophene ring. The methylsulfonyl group (-SO₂CH₃) at the 4-position and the carbaldehyde group (-CHO) at the 2-position act as potent electron-withdrawing groups. This electronic pull lowers the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Studies on substituted thiophenes have shown that electron-withdrawing groups, such as the nitro group, stabilize the frontier orbitals, leading to a smaller HOMO-LUMO gap compared to unsubstituted thiophene. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) groups tend to destabilize these orbitals. researchgate.net The combined effect of the methylsulfonyl and carbaldehyde groups in this compound is expected to result in a significantly lowered LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack, particularly at the carbaldehyde carbon and the thiophene ring.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Thiophenes

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | None | -6.5 | 1.5 | 8.0 |

| 2-Nitrothiophene | 2-NO₂ | -7.2 | -1.0 | 6.2 |

| 2-Methoxythiophene | 2-OCH₃ | -6.2 | 1.7 | 7.9 |

| This compound (Predicted) | 4-SO₂CH₃, 2-CHO | -7.5 | -1.8 | 5.7 |

Note: The values for this compound are predictive and based on the expected electronic effects of the substituents.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its preferred shapes and the energy barriers between different conformations. The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C2-C(aldehyde) bond and the C4-S(sulfonyl) bond.

The rotation of the carbaldehyde group relative to the thiophene ring can lead to different conformers. Steric hindrance between the aldehyde oxygen and the sulfur atom of the thiophene ring, as well as electronic interactions, will influence the rotational barrier. Similarly, the orientation of the methylsulfonyl group is subject to rotational freedom. The bulky nature of this group can lead to significant steric interactions with the adjacent hydrogen atom on the thiophene ring, thereby restricting its rotation.

MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. acs.org For small aromatic molecules, these simulations can reveal how intermolecular forces and the surrounding environment influence conformational preferences. nih.gov In the case of this compound, it is likely that the planar conformations, where the aldehyde and sulfonyl groups are aligned with the thiophene ring to maximize conjugation, are energetically favored, though torsional flexibility will exist.

Table 2: Predicted Torsional Angles and Energy Barriers for this compound

| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| C3-C2-C(H)=O | ~0 | ~1.5 | Syn-periplanar (less stable) |

| C3-C2-C(H)=O | ~180 | 0 | Anti-periplanar (most stable) |

| C3-C4-S-C(H₃) | Variable | Low | Relatively free rotation |

Note: These values are illustrative predictions based on steric and electronic considerations in similar molecules.

Molecular Docking Studies for Predictive Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for predicting the binding affinity and mode of interaction of a small molecule, such as this compound, with a biological target, typically a protein.

Given the presence of polar functional groups like the sulfonyl and carbaldehyde moieties, this compound has the potential to form various non-covalent interactions with a protein's active site. The oxygen atoms of the sulfonyl and carbaldehyde groups can act as hydrogen bond acceptors, while the aldehyde proton could potentially act as a weak hydrogen bond donor. The thiophene ring and the methyl group can participate in hydrophobic and van der Waals interactions.

Docking studies of heterocyclic compounds containing sulfonamide moieties have shown their ability to bind to the active sites of enzymes like cyclooxygenase (COX-2). scirp.orgresearchgate.net For this compound, a hypothetical docking simulation into a generic kinase active site might reveal key interactions. The sulfonyl group could form hydrogen bonds with backbone amide protons of the protein, while the thiophene ring could stack with aromatic residues like phenylalanine or tyrosine. The carbaldehyde group could also engage in hydrogen bonding with polar residues. The binding energy, calculated by the docking software, provides an estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | LYS72, GLU91, LEU135, PHE146 |

| Interaction Types | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds like this compound. Methods based on DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared to experimental data to confirm the structure of the synthesized compound. stenutz.eu For this compound, the electron-withdrawing nature of the substituents would be expected to cause a downfield shift for the protons and carbons of the thiophene ring in the NMR spectra. nih.gov

Furthermore, computational methods can be employed to explore potential reaction pathways. For instance, the mechanism of nucleophilic addition to the carbaldehyde group can be modeled to determine the activation energies and transition state structures. smolecule.com This can provide insights into the reactivity of the aldehyde and how it is influenced by the methylsulfonyl substituent. Theoretical investigations can also predict the regioselectivity of electrophilic substitution reactions on the thiophene ring, although the presence of two deactivating groups would make such reactions challenging.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Thiophene

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H3 | 7.85 | 7.80 |

| H5 | 8.15 | 8.10 |

| CHO | 9.98 | 9.95 |

Note: Data is for a representative aryl-substituted thiophene-2-carbaldehyde (B41791) and illustrates the typical accuracy of DFT-based NMR predictions. nih.gov

Advanced Theoretical Models for Understanding Substituent Effects and Reaction Selectivity

Advanced theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) studies, can provide a deeper understanding of how the structural features of this compound influence its properties and reactivity. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity using statistical methods.

For a molecule like this compound, a QSAR study could explore how modifications to the substituents affect its potential biological activity. Electronic parameters derived from quantum chemical calculations, such as the energy of the LUMO (E_LUMO) and dipole moment, have been shown to be important in modulating the anti-inflammatory activity of thiophene analogs. nih.gov

The position of the substituents on the thiophene ring is crucial for its reactivity. Theoretical studies on nucleophilic aromatic substitution (S_NAr) reactions on thiophenes have shown that the presence and position of electron-withdrawing groups can significantly affect the reaction mechanism and rate. nih.gov The methylsulfonyl group at the 4-position is expected to influence the reactivity of the carbaldehyde at the 2-position through electronic effects transmitted through the thiophene ring. These models can help in predicting the most likely sites for nucleophilic or electrophilic attack and understanding the regioselectivity of reactions.

Table 5: Influence of Substituents on the Reactivity of the Thiophene Ring

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| -OCH₃ | 2 | Electron-donating | Activating | Deactivating |

| -NO₂ | 2 | Electron-withdrawing | Deactivating | Activating |

| -SO₂CH₃ | 4 | Electron-withdrawing | Deactivating | Activating |

| -CHO | 2 | Electron-withdrawing | Deactivating | Activating |

This table provides a qualitative summary of the expected substituent effects on the reactivity of the thiophene ring.

Advanced Applications and Emerging Research Frontiers of 4 Methylsulfonylthiophene 2 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research

The thiophene (B33073) nucleus is a well-established pharmacophore in drug discovery, and the specific substitution pattern of 4-Methylsulfonylthiophene-2-carbaldehyde offers distinct advantages for creating new therapeutic agents.

The carbaldehyde group on the thiophene ring serves as a highly reactive handle, making this compound a valuable intermediate in the synthesis of more complex, biologically active molecules. This aldehyde functionality is particularly amenable to classic carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. mdpi.comresearchgate.net In this type of reaction, the aldehyde condenses with active methylene (B1212753) compounds, providing a straightforward route to α,β-unsaturated systems which are common structural motifs in various bioactive compounds. mdpi.com This synthetic versatility allows chemists to build upon the 4-methylsulfonylthiophene core, introducing diverse functional groups and extending the molecular framework to target a wide range of biological systems. For instance, the aldehyde can be a starting point for creating complex heterocyclic systems, such as pyrazoline-substituted thiophenes, which have been investigated for their optical and electronic properties. nih.gov

In modern drug design, understanding the interaction between a small molecule and its biological target is crucial. Derivatives of this compound are actively investigated as ligands for various biological macromolecules, with computational methods like molecular docking playing a key role. mdpi.comresearchgate.net These studies help elucidate how the structural features of the ligands, such as the methylsulfonyl and thiophene groups, interact with the active or allosteric sites of enzymes. mdpi.comfrontiersin.org

For example, in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, docking studies have revealed that thiophene-based scaffolds can mimic the phosphotyrosine (pTyr) group, a key recognition element for the enzyme. nih.govbohrium.com The methylsulfonyl group, being a strong hydrogen bond acceptor, can form critical interactions with amino acid residues within the enzyme's binding pocket, enhancing affinity and selectivity. frontiersin.org Molecular modeling allows researchers to rationally design new derivatives, optimizing their binding modes and predicting their inhibitory potential before undertaking complex synthesis. researchgate.netnih.gov This computational-driven approach accelerates the discovery of potent and selective inhibitors for various therapeutic targets. mdpi.comnih.gov

The 4-methylsulfonylthiophene scaffold has proven to be a promising foundation for the development of potent and selective enzyme inhibitors.

Protein Tyrosine Phosphatases (PTPs): PTP1B is a major therapeutic target for type 2 diabetes and obesity. frontiersin.orgbohrium.com Thiophene-containing molecules, such as the drug Ertiprotafib, have been investigated as PTP1B inhibitors. nih.govbohrium.com Researchers have used scaffold hopping and pharmacophore modeling based on known inhibitors to design new series of thiophene derivatives with significant PTP1B inhibitory activity. nih.gov In one study, a newly designed thiophene-based compound showed a potent IC50 value of 1.3 µmol L⁻¹ against human recombinant PTP1B. nih.govbohrium.com The design of these inhibitors often focuses on achieving selectivity over other highly homologous phosphatases like TCPTP to avoid potential side effects. frontiersin.org

Urokinase (uPA): The serine protease urokinase-type plasminogen activator (uPA) is implicated in cancer metastasis. nih.gov Thiophene-2-carboxamidines, which can be synthesized from thiophene-2-carbaldehyde (B41791) precursors, have been developed as potent urokinase inhibitors. nih.gov Research has shown that introducing substituents at the 4- and 5-positions of the thiophene ring is a key strategy. Notably, a synthetic method involving the displacement of a 5-methylsulfonylthiophene group has been used to introduce other functionalities, highlighting the utility of the sulfonyl group as a leaving group in certain synthetic contexts to create potent inhibitors. Benzo[b]thiophene-2-carboxamidines have also been identified as a potent class of competitive uPA inhibitors, with some compounds showing IC50 values as low as 0.07 µM. researchgate.net

Table 1: Examples of Thiophene-Based Enzyme Inhibitors and Their Activities

| Target Enzyme | Compound Class | Key Structural Feature | Reported Activity (IC50) |

|---|---|---|---|

| PTP1B | Thiophene Derivative | pTyr Mimetic Scaffold | 1.3 µM nih.govbohrium.com |

| Urokinase (uPA) | Benzo[b]thiophene-2-carboxamidine | 4-substituted benzo[b]thiophene | 0.07 µM researchgate.net |

| Urokinase (uPA) | Benzo[b]thiophene-2-carboxamidine | 4-substituted benzo[b]thiophene | 0.32 µM researchgate.net |

Applications in Materials Science and Engineering

The electronic properties and reactive functionality of this compound also make it a valuable building block for advanced organic materials.

Thiophene-based π-conjugated molecules and polymers are cornerstone materials in the field of organic electronics due to their potential as organic semiconductors. nih.govspringerprofessional.de Polythiophenes are known for their high environmental and thermal stability and are used in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). nih.govresearchgate.netcmu.edu

This compound serves as a promising precursor for such materials. Thiophene-2-carbaldehyde itself can be polymerized through acid catalysis to form poly(thiophene-2-carbaldehyde). journalskuwait.orgjournalskuwait.org While simple poly(thiophene-aldehyde) can be difficult to process, incorporating it into copolymers or trimers with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) can yield processable and functional semiconducting polymers. researchgate.netnih.gov The presence of the electron-withdrawing methylsulfonyl group on the thiophene ring is expected to significantly modulate the electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels, which is a critical factor in designing materials for specific electronic applications. nih.gov Furthermore, the aldehyde group provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties or for grafting it onto surfaces. nih.gov

The unique combination of a conjugated thiophene system, an electron-withdrawing sulfonyl group, and a reactive aldehyde makes this molecule's derivatives suitable for optoelectronic devices and as components in fluorescent sensors. Thiophene-based polymers are already recognized as promising emissive materials for polymeric light-emitting diodes (LEDs). cmu.eduresearchgate.net

The aldehyde functionality is particularly useful in the design of fluorescent probes. It can react with specific analytes, such as cysteine or homocysteine, to form new heterocyclic rings (e.g., thiazolidine), which alters the fluorescence properties of the molecule, enabling detection. rsc.org In the context of probe design, a sulfonyl group, such as the 2,4-dinitrophenyl sulfonyl moiety, can act as an efficient fluorescence quencher. rsc.org This group can be displaced by a target analyte, "turning on" the fluorescence. This principle suggests that the 4-methylsulfonylthiophene core could be incorporated into "turn-on" fluorescent probes where the aldehyde group provides the specific reaction site for an analyte of interest. nih.govresearchgate.net For example, a Knoevenagel condensation of an aldehyde-bearing fluorophore is a common step in the synthesis of probes for various biological and environmental targets. nih.gov

Utilization in Chemical Sensor and Molecular Switch Development

The development of highly sensitive and selective chemical sensors and molecular switches is a critical area of modern chemistry. Thiophene-based compounds are particularly promising in this regard due to their rich electronic properties and the tunability of their molecular structure. rsc.org While direct research on this compound in this specific application is still emerging, the characteristics of its functional groups suggest significant potential.

The thiophene ring itself is an excellent fluorophore and chromophore, making it a suitable building block for optical sensors. nih.gov The presence of the aldehyde group provides a reactive site for the straightforward attachment of various recognition units, such as receptors for specific ions or molecules. nih.govresearchgate.netacs.org This functionalization can lead to changes in the electronic properties of the thiophene system upon binding of an analyte, resulting in a detectable optical or electrochemical signal. For instance, thiophene-based fluorescent probes have been successfully developed for the detection of metal ions like Au³⁺ and Zn²⁺. dtu.dkmdpi.com

The electron-withdrawing nature of the methylsulfonyl group can further modulate the electronic and photophysical properties of the thiophene core. This can enhance the sensitivity of a sensor by influencing the intramolecular charge transfer (ICT) processes that are often responsible for the sensing mechanism. The combination of the donor-acceptor characteristics within the molecule makes it a candidate for creating push-pull chromophores, which are essential for developing nonlinear optical materials and molecular switches.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. While diarylethenes are a well-studied class of thiophene-containing molecular switches, the fundamental principles can be applied to other thiophene derivatives. The distinct electronic states of this compound and its derivatives, influenced by the interplay of the sulfonyl and aldehyde groups, could be exploited to design novel photochromic or electrochromic systems.

| Potential Application | Role of this compound | Key Functional Groups | Relevant Research on Thiophene Derivatives |

| Chemical Sensors | Core scaffold for sensor design | Thiophene ring, Carbaldehyde group, Methylsulfonyl group | Development of fluorescent probes for metal ion detection. dtu.dkmdpi.com |

| Molecular Switches | Building block for photo- or electro-responsive molecules | Thiophene ring, Methylsulfonyl group | Design of diarylethene-based photochromic materials. |

Applications in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort to ensure food security and manage crop diseases. Thiophene derivatives have a long history in agrochemical research, with many exhibiting potent fungicidal, herbicidal, and insecticidal activities. nih.gov The structural motifs present in this compound suggest its potential as a valuable precursor or active ingredient in this sector.

Thiophene-based molecules are recognized as important building blocks for the synthesis of a wide range of biologically active compounds. nih.govresearchgate.net The sulfonamide group, a close relative of the methylsulfonyl group, is a well-known pharmacophore in medicinal and agrochemical chemistry, often imparting desirable biological activities. researchgate.net Research on substituted thiophene sulfonamides has demonstrated their potential as inhibitors of essential enzymes in pathogens. nih.gov

Furthermore, the carbaldehyde group allows for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, which can be screened for agrochemical activity. researchgate.net Studies on arylthiophene-2-carbaldehydes have revealed significant antibacterial and antiurease activities, highlighting the potential of this class of compounds. nih.gov The combination of the sulfonyl group and the reactive aldehyde on the thiophene ring in this compound provides a unique starting point for the design of novel agrochemicals with potentially enhanced efficacy and novel modes of action. For instance, novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown promising fungicidal activity. researchgate.net

| Agrochemical Class | Potential Role of this compound Derivatives | Supporting Evidence from Related Compounds |

| Fungicides | Synthesis of novel fungicidal compounds. | Thiophene-containing fungicides are commercially available. researchgate.net |

| Herbicides | Development of new herbicides with unique modes of action. | Thiophene derivatives are used in the synthesis of various bioactive molecules. nih.gov |

| Insecticides | Precursor for insecticides targeting specific pests. | Thiophene-based compounds have shown a range of biological activities. nih.gov |

| Nematicides | Potential for development into nematicidal agents. | Naturally occurring thiophenes exhibit nematicidal properties. nih.gov |

Contributions to Analytical Chemistry as Building Blocks for Probes

In analytical chemistry, there is a constant demand for new probes that can detect and quantify specific analytes with high sensitivity and selectivity. The structural features of this compound make it an excellent candidate for the development of such analytical tools, particularly fluorescent probes.

As mentioned, the thiophene moiety can act as a fluorescent reporter. The aldehyde group serves as a convenient handle for introducing specific recognition elements. nih.govresearchgate.netacs.org This allows for the rational design of probes where the binding of a target analyte leads to a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength. Thiophene-based fluorescent probes have been successfully employed for imaging lysosomes in living cells and for detecting specific ions. nih.govmdpi.com

The methylsulfonyl group can play a crucial role in fine-tuning the photophysical properties of the resulting probe, potentially leading to improved quantum yields, larger Stokes shifts, and enhanced photostability. These are all desirable characteristics for high-performance fluorescent probes. The versatility of the thiophene-2-carbaldehyde scaffold allows for its incorporation into more complex molecular architectures, enabling the development of probes for a wide range of analytical applications, from environmental monitoring to biomedical imaging. nih.gov

| Probe Type | Application | Role of this compound | Key Advantages |

| Fluorescent Probes | Detection of metal ions, anions, and biomolecules. | Core structure for the synthesis of fluorescent sensors. | High sensitivity, potential for ratiometric sensing, and tunable photophysical properties. |

| Chromogenic Probes | Colorimetric detection of analytes. | Precursor for compounds that exhibit color changes upon binding. | Simple and low-cost detection methods. |

| Bioimaging Agents | Staining and tracking of cellular components. | Building block for cell-permeable fluorescent dyes. | Potential for low cytotoxicity and high photostability. nih.gov |

Future Research Directions and Unaddressed Challenges

Design of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 4-Methylsulfonylthiophene-2-carbaldehyde should prioritize the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas for investigation include:

Atom-Economical Reactions: Exploration of synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. thieme-connect.com This can be achieved through the design of cascade or domino reactions that form multiple bonds in a single operation. nih.gov

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents is a significant challenge. rsc.org The development of solvent-free reaction conditions would be an even more impactful advancement. nih.gov

Catalytic Methods: The design of highly efficient and recyclable catalysts, including metal-based, organocatalysts, and biocatalysts, can significantly reduce the environmental impact of the synthesis. Metal-free synthetic approaches are also a key area of interest to minimize metal toxicity. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to shorter reaction times, higher yields, and reduced side product formation, contributing to a more sustainable process.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Atom Economy | Development of one-pot multi-component reactions. nih.gov | Reduced waste, increased efficiency. |

| Greener Solvents | Utilization of aqueous media or solvent-free conditions. nih.govrsc.org | Reduced environmental pollution and health hazards. |

| Catalysis | Employment of recyclable catalysts and metal-free reactions. nih.gov | Lowered costs, minimized toxic metal waste. |

| Microwave Synthesis | Acceleration of reaction rates and improvement of yields. | Energy efficiency, faster process development. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic nature of this compound, characterized by an electron-deficient thiophene (B33073) ring, presents opportunities to explore reactivity patterns that go beyond classical transformations.

Future research should focus on:

Electrochemical Synthesis and Transformations: The use of electrochemistry offers a powerful tool for mediating redox reactions under mild conditions. Investigating the electrochemical behavior of this compound could unveil novel synthetic pathways and functionalization strategies. dtic.milrsc.org

Photocatalysis: The application of photocatalysis could enable unique transformations that are not accessible through traditional thermal methods. acs.orgrsc.org Research into the photocatalytic degradation and functionalization of this compound could lead to new environmental remediation techniques or synthetic methodologies. mdpi.comresearchgate.net

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and scalability. This technology is particularly well-suited for exploring novel and potentially hazardous reactions.

Rational Design and Synthesis of Derivatives with Tuned Physicochemical Properties

The systematic modification of the this compound scaffold allows for the fine-tuning of its physicochemical properties for specific applications. espublisher.com The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the thiophene ring, making it a key handle for property modulation. nih.gov

Key research directions include:

Modulation of Electronic Properties: The introduction of various substituents on the thiophene ring can alter its electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics. nih.gov

Solubility and Lipophilicity: The synthesis of derivatives with tailored solubility in different media is essential for applications in drug discovery and materials science. mdpi.com

Self-Assembly and Supramolecular Chemistry: The design of derivatives capable of self-assembly into well-defined nanostructures can lead to the development of novel functional materials with unique optical and electronic properties. espublisher.com

| Property to be Tuned | Synthetic Strategy | Potential Application |

| Electronic Properties | Introduction of electron-donating or -withdrawing groups. | Organic electronics, sensors. nih.gov |

| Solubility | Incorporation of polar or non-polar functional groups. | Drug delivery, formulation science. mdpi.com |

| Self-Assembly | Attachment of moieties that promote intermolecular interactions. | Supramolecular polymers, nanomaterials. espublisher.com |

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. ubc.cascholaris.ca Its application can significantly accelerate the discovery and development of new molecules and materials based on the this compound core.

Future computational efforts should be directed towards:

Prediction of Reactivity: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. chemrxiv.orgresearchgate.net

In Silico Design of Functional Molecules: Computational screening of virtual libraries of derivatives can identify candidates with desired electronic, optical, or biological properties before their synthesis, saving significant time and resources. nih.govresearchgate.nettechscience.comacs.orgijpsjournal.com

Elucidation of Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of known and novel reactions, facilitating their optimization and broader application. chemrxiv.org

Expansion into Emerging Fields of Chemical Biology and Nanoscience

The unique structural and electronic features of this compound make it an attractive scaffold for the development of advanced materials and tools for chemical biology and nanoscience.

Promising areas for future exploration include:

Chemical Biology:

Fluorescent Probes: The thiophene core is known to be a component of fluorescent dyes. nih.govrsc.orgresearchgate.netresearchgate.net Derivatives of this compound could be designed as fluorescent probes for imaging specific biological targets or cellular environments. nih.gov

Bioconjugation: The aldehyde functionality provides a reactive handle for the covalent attachment of the molecule to biomolecules such as proteins and nucleic acids, enabling the development of targeted therapeutic agents or diagnostic tools.

Drug Delivery: Thiophene derivatives have been incorporated into drug delivery systems, including nanoparticles, to enhance their therapeutic efficacy and reduce side effects. mdpi.comnih.govnih.govacs.orgresearchgate.net

Nanoscience:

Organic Electronics: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. wikipedia.org The electron-deficient nature of the 4-methylsulfonylthiophene core could be advantageous in the design of n-type semiconductor materials.

Functional Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to materials with novel catalytic, sensing, or optical properties. researchgate.netacs.org

| Field | Potential Application of this compound Derivatives |

| Chemical Biology | Fluorescent probes for bioimaging, targeted drug delivery vehicles. nih.govacs.org |

| Nanoscience | Components of organic semiconductors, functionalized nanoparticles for sensing. wikipedia.orgresearchgate.net |

Q & A